
Syk Inhibitor II
Übersicht
Beschreibung
Der Syk-Inhibitor II ist eine zellgängige Pyrimidin-Carboxamid-Verbindung, die selektiv und reversibel die Splenotyrosin-Kinase in einer ATP-kompetitiven Weise blockiert. Diese Verbindung ist bekannt für ihre hohe Selektivität gegenüber der Splenotyrosin-Kinase, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese des Syk-Inhibitors II beinhaltet die Herstellung einer Pyrimidin-Carboxamid-Grundstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Pyrimidinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Pyrimidinrings.
Carboxamid-Bildung: Die Einführung der Carboxamidgruppe wird durch Amidierungsreaktionen erreicht.
Selektive Hemmung: Die endgültige Verbindung ist so konzipiert, dass sie selektiv die Splenotyrosin-Kinase durch Bindung an ihre ATP-Tasche hemmt.
Industrielle Produktionsmethoden
Die industrielle Produktion des Syk-Inhibitors II folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Faktoren sind die Temperaturkontrolle, die Lösungsmittelauswahl und Reinigungstechniken wie Umkristallisation und Chromatographie .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spleen tyrosine kinase inhibitor II involves the preparation of a pyrimidine-carboxamide core structure. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Carboxamide Formation: The introduction of the carboxamide group is achieved through amidation reactions.
Selective Inhibition: The final compound is designed to selectively inhibit spleen tyrosine kinase by binding to its ATP pocket.
Industrial Production Methods
Industrial production of spleen tyrosine kinase inhibitor II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Der Syk-Inhibitor II unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
Der Syk-Inhibitor II hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Wird als Werkzeug verwendet, um Kinase-Signalwege und Enzyminhibition zu untersuchen.
Biologie: Wird in Zellsignalstudien eingesetzt und um die Rolle der Splenotyrosin-Kinase in verschiedenen zellulären Prozessen zu untersuchen.
Medizin: Als potenzielles Therapeutikum für Krankheiten wie Leukämie und Autoimmunerkrankungen erforscht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt .
Wirkmechanismus
Der Syk-Inhibitor II entfaltet seine Wirkung, indem er an die ATP-Tasche der Splenotyrosin-Kinase bindet und so deren Kinaseaktivität hemmt. Diese Hemmung stört nachgeschaltete Signalwege, die für das Überleben und die Proliferation von Zellen entscheidend sind. Zu den molekularen Zielstrukturen gehören der B-Zell-Rezeptor-Signalweg und andere Immunrezeptoren .
Wissenschaftliche Forschungsanwendungen
Autoimmune Diseases
-
Immune Thrombocytopenic Purpura (ITP) :
- Clinical Findings : Fostamatinib (R788), a prodrug of R406, has shown efficacy in increasing platelet counts in ITP patients. In a Phase II study, approximately 50% of patients achieved significant platelet recovery .
- Mechanism : SYK inhibition blocks FcγRIIA-mediated platelet activation, reducing the destruction of platelets by macrophages .
-
Rheumatoid Arthritis :
- Clinical Trials : A Phase II trial demonstrated that R788 reduced disease activity in rheumatoid arthritis patients. However, subsequent Phase III trials did not confirm these findings, leading to the discontinuation of further investigations in this area .
- Safety Profile : Common adverse effects included diarrhea and hypertension .
- Warm Autoimmune Hemolytic Anemia (wAIHA) :
Hematological Malignancies
-
B-cell Lymphomas and Acute Myeloid Leukemia (AML) :
- Ongoing Trials : SYK inhibitors like entospletinib are currently under investigation for their effectiveness against various B-cell malignancies and AML. Early results suggest potential benefits in reducing tumor burden and improving patient outcomes .
- Mechanism : Inhibition of SYK disrupts critical survival signals in malignant B-cells, leading to apoptosis .
- Chronic Lymphocytic Leukemia (CLL) :
Table 1: Summary of Clinical Trials Involving Syk Inhibitor II
Disease | Study Phase | Efficacy Results | Adverse Effects |
---|---|---|---|
Immune Thrombocytopenia | Phase II | 50% platelet recovery | None significant |
Rheumatoid Arthritis | Phase II | Reduced disease activity | Diarrhea, hypertension |
Warm Autoimmune Hemolytic Anemia | Ongoing | Preliminary positive results | Not fully assessed |
B-cell Lymphomas | Ongoing | Early signs of efficacy | Not reported |
Acute Myeloid Leukemia | Ongoing | Potential reduction in tumor burden | Not reported |
Wirkmechanismus
Spleen tyrosine kinase inhibitor II exerts its effects by binding to the ATP pocket of spleen tyrosine kinase, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell survival and proliferation. The molecular targets include the B-cell receptor signaling pathway and other immune receptors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fostamatinib: Ein weiterer Syk-Inhibitor mit breiterer Kinase-Selektivität.
Entospletinib: Ein selektiver Syk-Inhibitor mit klinischen Anwendungen bei Leukämie.
Cerdulatinib: Ein dualer Inhibitor, der sowohl Syk als auch Januskinase angreift
Einzigartigkeit
Der Syk-Inhibitor II ist einzigartig aufgrund seiner hohen Selektivität und reversiblen Hemmung der Splenotyrosin-Kinase. Diese Selektivität minimiert Off-Target-Effekte und erhöht sein Potenzial als therapeutisches Mittel .
Biologische Aktivität
Spleen tyrosine kinase (Syk) is a crucial enzyme involved in various cellular processes, including immune responses and inflammation. Syk Inhibitor II is a small molecule that selectively inhibits Syk, making it a significant compound for therapeutic exploration in conditions like allergies, autoimmune diseases, and certain cancers. This article delves into the biological activity of this compound, supported by data tables and research findings.
This compound functions primarily by binding to the ATP-binding site of the Syk protein, thus preventing its activation and subsequent downstream signaling. This inhibition leads to a reduction in various cellular responses mediated by Syk, such as mast cell degranulation and cytokine release.
Key Research Findings
- Inhibition Potency :
- Comparative Efficacy :
Syk Inhibitors | IC50 (μM) |
---|---|
P505-15 | 0.64 |
Gleevec | 0.77 |
R406 | 0.83 |
This compound | 1.72 |
- Biological Applications :
- This compound has been utilized in various preclinical models to assess its efficacy in treating allergic reactions and autoimmune disorders. For instance, it has shown effectiveness in reducing passive cutaneous anaphylaxis reactions in mice with an ID50 of 13.2 mg/kg when administered subcutaneously .
Case Study 1: Allergic Reaction Models
In a controlled study involving RBL-2H3 cells, this compound significantly inhibited the release of 5-HT upon stimulation through the FcεRI pathway. The results indicated that increasing concentrations of the inhibitor led to a dose-dependent decrease in serotonin release, highlighting its potential as a therapeutic agent for allergic responses.
Case Study 2: Autoimmune Disease Models
In vivo studies have demonstrated that this compound can mitigate symptoms associated with autoimmune diseases by modulating immune cell signaling pathways. The compound's ability to inhibit Syk activity was correlated with reduced inflammatory cytokine production, suggesting its utility in treating conditions like rheumatoid arthritis.
Structural Insights
Recent computational studies have provided insights into the binding interactions between this compound and the Syk protein. Molecular docking simulations revealed key interactions at the ATP-binding pocket that are crucial for its inhibitory action . Understanding these interactions can guide future modifications to enhance inhibitor efficacy.
Eigenschaften
IUPAC Name |
2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNFLNSVHWCZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726695-51-8 | |
Record name | Syk inhibitor II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726695518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Syk Inhibitor II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY3UC4XFH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Syk Inhibitor II, and what are its downstream effects in chronic lymphocytic leukemia (CLL)?
A1: this compound targets spleen tyrosine kinase (SYK), a crucial component of the B-cell receptor (BCR) signaling pathway. [, ] In CLL, SYK is often overexpressed and contributes to apoptosis resistance. [, ] this compound effectively reduces the phosphorylation of SYK downstream targets, including PLCγ2, STAT3, and ERK1/2, ultimately leading to apoptosis in CLL cells. [, ]
Q2: How does this compound compare to other SYK inhibitors in terms of its efficacy in CLL cells?
A2: Research indicates that this compound demonstrates potent cytotoxic effects on primary CLL cells, even surpassing the effects observed with other SYK inhibitors like piceatannol and R406. [] Notably, this compound exhibits limited impact on the viability of healthy B cells, suggesting a degree of selectivity for cancerous cells. []
Q3: Are there any prognostic factors that might predict a patient's response to this compound?
A3: Studies have shown that the cytotoxic effects of this compound are more pronounced in CLL cases with unmutated immunoglobulin heavy chain variable region (IGHV) genes and those expressing ZAP70. [] Furthermore, a correlation exists between SYK protein expression levels and the effectiveness of SYK inhibitors, suggesting that SYK protein levels could serve as a potential biomarker for predicting treatment response. []
Q4: Could combining this compound with existing CLL therapies improve treatment outcomes?
A4: Preclinical studies suggest that combining this compound with fludarabine, a standard chemotherapeutic agent for CLL, results in significantly enhanced cytotoxicity compared to fludarabine alone. [] This synergistic effect highlights the potential of combination therapies incorporating this compound for improving treatment outcomes in CLL.
Q5: Has this compound demonstrated activity in other cell types besides CLL cells?
A5: Research shows that this compound effectively inhibits IL-4-induced functions in human neutrophils by interfering with the association between SYK and IL-4Rα. [, ] This finding suggests a broader potential for this compound in targeting SYK activity in various cell types and disease contexts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.